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Compound of Interest

Compound Name: AT-9010 triethylamine

Cat. No.: B13915248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AT-9010 is the pharmacologically active triphosphate metabolite of the oral prodrug

bemnifosbuvir (formerly AT-527). As a guanosine nucleotide analog, AT-9010 exhibits broad-

spectrum antiviral activity against several RNA viruses, including Hepatitis C virus (HCV) and

SARS-CoV-2. Its primary mechanism of action involves the inhibition of the viral RNA-

dependent RNA polymerase (RdRp), a critical enzyme for viral replication. Furthermore, AT-

9010 has been shown to possess a dual mechanism of action by also targeting the NiRAN

(Nidovirus RdRp-associated nucleotidyltransferase) domain of the viral polymerase, which is

essential for viral replication.[1][2][3] These application notes provide a comprehensive guide

for the experimental design of preclinical studies involving AT-9010, including detailed protocols

for key assays and data presentation guidelines.
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Property Value

IUPAC Name

(((((2R,3R,4S,5R)-5-(2-amino-6-oxo-1,6-

dihydro-9H-purin-9-yl)-4-fluoro-4-methyl-3-

(phosphonooxy)tetrahydrofuran-2-

yl)methoxy)hydroxyphosphoryl)oxy)phosphonic

acid

Molecular Formula C₁₁H₁₇FN₅O₁₃P₃

Molecular Weight 539.20 g/mol

Form
Typically supplied as a triethylamine salt

solution or a solid

Storage Store at -20°C or below for long-term stability.

Mechanism of Action
AT-9010 acts as a competitive inhibitor of natural guanosine triphosphate (GTP) for

incorporation into the nascent viral RNA chain by the RdRp. Upon incorporation, the 2'-fluoro

and 2'-C-methyl modifications on the ribose sugar sterically hinder the translocation of the

polymerase, leading to premature chain termination of viral RNA synthesis.[3] Additionally, AT-

9010 binds to the NiRAN domain of the viral polymerase, inhibiting its nucleotidyltransferase

activity, further disrupting viral replication.

Metabolic Activation Pathway of Bemnifosbuvir (AT-527)
to AT-9010
The oral prodrug bemnifosbuvir (AT-527) undergoes a multi-step enzymatic conversion within

the host cell to yield the active triphosphate form, AT-9010. This activation cascade involves

several key cellular enzymes.
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Caption: Metabolic activation of bemnifosbuvir to AT-9010 and its targets.
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Quantitative Data Summary
The following tables summarize key quantitative data for bemnifosbuvir (as its free base AT-

511) and its active metabolite AT-9010.

Table 1: In Vitro Antiviral Activity of AT-511

Virus Cell Line
Assay
Type

EC₅₀ (µM) EC₉₀ (µM) CC₅₀ (µM)

Selectivit
y Index
(CC₅₀/EC₅
₀)

SARS-

CoV-2
HAE

Virus Yield

Reduction
- 0.47 >100 >213

SARS-

CoV-2
Vero E6 CPE 1.8 - >100 >55

HCoV-

229E
Huh-7 CPE 0.3 0.8 >100 >333

HCoV-

OC43
Huh-7 CPE 0.4 1.1 >100 >250

MERS-

CoV
Huh-7 CPE 15 >100 >100 >6.7

HCV GT1a Huh-7 Replicon 0.0128 - >100 >7812

HCV GT1b Huh-7 Replicon 0.0125 - >100 >8000

Data synthesized from available preclinical studies. HAE: Human Airway Epithelial cells; CPE:

Cytopathic Effect.

Table 2: Intracellular Pharmacokinetics of AT-9010
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Cell Line
Parent
Compound
Conc. (µM)

Incubation
Time (h)

AT-9010 Conc.
(µM)

Half-life (h)

Normal Human

Bronchial

Epithelial

10 µM AT-511 24 698 ≥ 38

Normal Human

Nasal Epithelial
10 µM AT-511 24 236 ≥ 38

Huh-7 10 µM AT-511 8
182 pmol/10⁶

cells
-

MRC-5 10 µM AT-511 8
26.5 pmol/10⁶

cells
-

Data represents the formation of the active triphosphate metabolite AT-9010 from its parent

compound.

Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay (Cytopathic
Effect - CPE)
This protocol determines the concentration of a compound required to inhibit virus-induced cell

death.

Materials:

Vero E6 cells (for SARS-CoV-2) or Huh-7 cells (for other coronaviruses and HCV replicons)

96-well cell culture plates

Growth medium (e.g., DMEM supplemented with 10% FBS)

Maintenance medium (e.g., DMEM supplemented with 2% FBS)

Virus stock of known titer
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AT-511 (free base of bemnifosbuvir)

Cell viability reagent (e.g., Neutral Red or CellTiter-Glo®)

Plate reader

Procedure:

Seed cells in 96-well plates and incubate until a confluent monolayer is formed.

Prepare serial dilutions of AT-511 in maintenance medium.

Remove growth medium from the cell plates and add the diluted compound.

Infect the cells with the virus at a pre-determined multiplicity of infection (MOI). Include

uninfected and virus-only controls.

Incubate the plates for a period sufficient to observe significant CPE in the virus control wells

(typically 3-5 days).

Assess cell viability using a suitable reagent according to the manufacturer's instructions.

Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) by

non-linear regression analysis.
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Caption: Workflow for the Cytopathic Effect (CPE) assay.

Protocol 2: Viral RNA-Dependent RNA Polymerase
(RdRp) Inhibition Assay
This biochemical assay measures the direct inhibitory effect of AT-9010 on the enzymatic

activity of viral RdRp.

Materials:

Recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)
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RNA template/primer

Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]GTP or a

fluorescent analog)

AT-9010 triethylamine

Reaction buffer (containing MgCl₂, DTT, etc.)

Quench buffer

Scintillation counter or fluorescence plate reader

Procedure:

Prepare a reaction mixture containing the RdRp enzyme, RNA template/primer, and reaction

buffer.

Add varying concentrations of AT-9010 to the reaction mixture and incubate.

Initiate the polymerization reaction by adding the rNTP mix (including the labeled rNTP).

Allow the reaction to proceed for a defined time at the optimal temperature.

Stop the reaction by adding a quench buffer.

Quantify the incorporation of the labeled rNTP into the newly synthesized RNA.

Determine the IC₅₀ value of AT-9010 by plotting the percentage of inhibition against the

compound concentration.

Protocol 3: NiRAN Domain Inhibition Assay (Thermal
Shift Assay)
This assay assesses the binding of AT-9010 to the NiRAN domain by measuring changes in the

thermal stability of the nsp12 protein.

Materials:
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Recombinant nsp12 protein

AT-9010 triethylamine

SYPRO Orange dye

Real-time PCR instrument capable of performing a thermal melt

Assay buffer

Procedure:

Prepare a mixture of nsp12 protein and SYPRO Orange dye in the assay buffer.

Add varying concentrations of AT-9010 to the mixture. Include a no-ligand control.

Subject the samples to a temperature gradient in the real-time PCR instrument.

Monitor the fluorescence of SYPRO Orange as the temperature increases.

Determine the melting temperature (Tm) for each sample.

An increase in Tm in the presence of AT-9010 indicates binding and stabilization of the

NiRAN domain.

Protocol 4: Intracellular Analysis of AT-9010 by HPLC-
MS/MS
This protocol describes the quantification of the active triphosphate metabolite, AT-9010, within

cells.

Materials:

Cell culture of interest

AT-511

Cold methanol
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Cell scrapers

Centrifuge

HPLC-MS/MS system with a suitable column (e.g., C18)

AT-9010 analytical standard

Procedure:

Treat cultured cells with AT-511 for a specified duration.

Wash the cells with cold PBS to remove any extracellular compound.

Lyse the cells and extract the intracellular metabolites using cold methanol.

Centrifuge the lysate to pellet cellular debris.

Analyze the supernatant containing the intracellular metabolites by HPLC-MS/MS.

Quantify the amount of AT-9010 by comparing the peak area to a standard curve generated

with the AT-9010 analytical standard.
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Caption: Workflow for intracellular AT-9010 analysis by HPLC-MS/MS.

Conclusion
The experimental designs and protocols outlined in these application notes provide a robust

framework for the preclinical evaluation of AT-9010. By employing these methodologies,

researchers can accurately assess the antiviral efficacy, mechanism of action, and intracellular

pharmacology of this promising antiviral agent. Consistent and detailed experimental execution

is crucial for generating high-quality, reproducible data to support further drug development

efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.
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